molecular formula C9H14O3 B12070233 Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione

Cat. No.: B12070233
M. Wt: 170.21 g/mol
InChI Key: HSRGUOMPBPGXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is a chemical compound known for its unique structure and properties It is an activated keto compound, which means it has a highly reactive carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione can be synthesized through several methods. One common synthetic route involves the reaction of alkali metal or alkaline earth metal salts of dimethylpyruvic acid with formaldehyde in the presence of an inorganic base . This reaction yields the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts, such as neutral rhodium (I) aminophosphine-phosphinite complexes, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione involves its interaction with specific molecular targets and pathways. As an activated keto compound, it can participate in various biochemical reactions, including the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4,4-dimethyl-5-propan-2-yloxolane-2,3-dione

InChI

InChI=1S/C9H14O3/c1-5(2)7-9(3,4)6(10)8(11)12-7/h5,7H,1-4H3

InChI Key

HSRGUOMPBPGXNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C(=O)C(=O)O1)(C)C

Origin of Product

United States

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